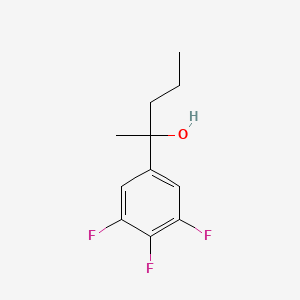
2-(3,4,5-Trifluorophenyl)-2-pentanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4,5-Trifluorophenyl)-2-pentanol is an organic compound characterized by the presence of a trifluorophenyl group attached to a pentanol backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4,5-Trifluorophenyl)-2-pentanol typically involves the reaction of 3,4,5-trifluorobenzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction is carried out in an anhydrous ether solvent under inert atmosphere conditions to prevent moisture interference. The resulting intermediate is then hydrolyzed to yield the desired alcohol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled temperature conditions, and efficient purification techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions: 2-(3,4,5-Trifluorophenyl)-2-pentanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.
Major Products:
Oxidation: 2-(3,4,5-Trifluorophenyl)-2-pentanone.
Reduction: 2-(3,4,5-Trifluorophenyl)-pentane.
Substitution: Various substituted trifluorophenyl derivatives.
科学的研究の応用
2-(3,4,5-Trifluorophenyl)-2-pentanol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting specific pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(3,4,5-Trifluorophenyl)-2-pentanol is primarily influenced by the trifluorophenyl group, which imparts unique electronic properties to the molecule. This group can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, signal transduction, and cellular metabolism.
類似化合物との比較
- 2-(3,4-Difluorophenyl)-2-pentanol
- 2-(3,5-Difluorophenyl)-2-pentanol
- 2-(3,4,5-Trifluorophenyl)-2-butanol
Comparison: 2-(3,4,5-Trifluorophenyl)-2-pentanol is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly enhances its electron-withdrawing capability compared to similar compounds with fewer fluorine atoms. This results in distinct reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.
特性
IUPAC Name |
2-(3,4,5-trifluorophenyl)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-3-4-11(2,15)7-5-8(12)10(14)9(13)6-7/h5-6,15H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPVDJUZQFPLRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C1=CC(=C(C(=C1)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
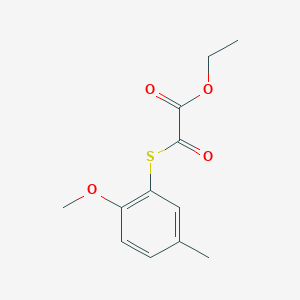
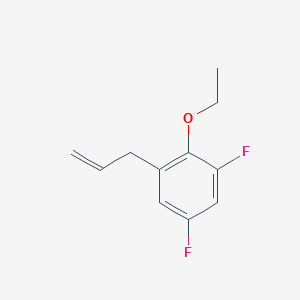
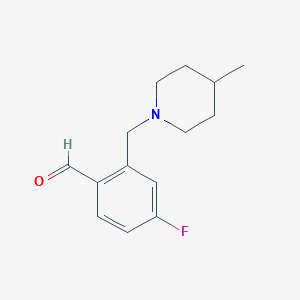

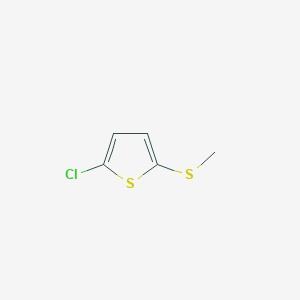
![2-[(Cyclopropanemethoxy)methyl]-4-fluorobenzaldehyde](/img/structure/B8000143.png)
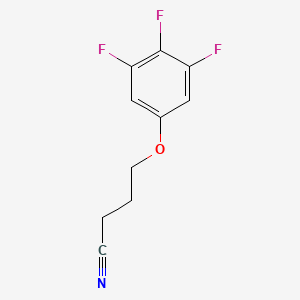
![2-[(Cyclohexanemethoxy)methyl]thiophenol](/img/structure/B8000152.png)
![3-[2-(1,3-Dioxanyl)]-1-(2-ethoxyphenyl)-1-propanol](/img/structure/B8000157.png)
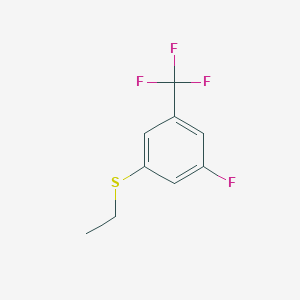
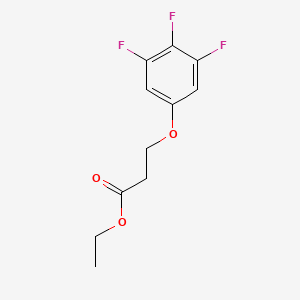
![3-[2-(1,3-Dioxanyl)]-1-(3,4,5-trimethoxyphenyl)-1-propanol](/img/structure/B8000189.png)
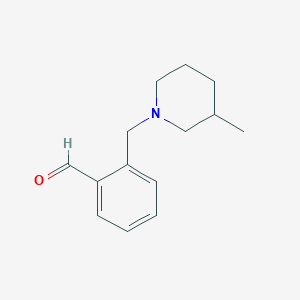
![1-Bromo-3-fluoro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B8000205.png)
